2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

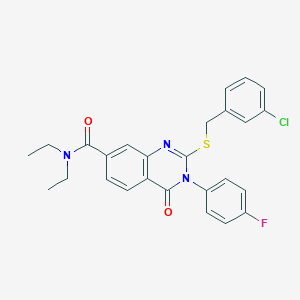

This compound belongs to the quinazoline-4(3H)-one-7-carboxamide class, characterized by a fused bicyclic quinazoline core with a 4-oxo-3,4-dihydroquinazoline scaffold. Key structural features include:

- 3-Chlorobenzylthio group: Positioned at C2, contributing to steric bulk and electron-withdrawing effects .

- N,N-Diethyl carboxamide: At C7, enhancing lipophilicity and modulating solubility .

- 4-Fluorophenyl substituent: At N3, influencing electronic properties and binding interactions .

Synthesis typically involves nucleophilic substitution of a benzyl bromide (e.g., 3-chlorobenzyl bromide) onto a quinazoline precursor under basic conditions (e.g., Cs₂CO₃ in DMF), followed by carboxamide functionalization .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)18-8-13-22-23(15-18)29-26(34-16-17-6-5-7-19(27)14-17)31(25(22)33)21-11-9-20(28)10-12-21/h5-15H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWPKFRNLJERMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to known quinazoline derivatives, it might influence pathways involving kinases or other enzymes.

Biological Activity

The compound 2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide , identified by its CAS number 1115332-24-5 , belongs to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 496.0 g/mol . Its structure includes a chlorobenzyl thioether moiety, a diethylamine group, and a fluorophenyl substituent, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₂₃ClFN₃O₂S |

| Molecular Weight | 496.0 g/mol |

| CAS Number | 1115332-24-5 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Quinazoline derivatives are known for their ability to inhibit various kinases and enzymes involved in cancer progression. The specific mechanisms for This compound may include:

- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to cancer cell proliferation and survival.

- EGFR Inhibition : Quinazoline derivatives have been reported to exhibit selective inhibition against the epidermal growth factor receptor (EGFR), a common target in cancer therapies.

- Antioxidant Activity : Some studies suggest that quinazoline compounds can also exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Therapeutic Potential

Research has indicated that quinazoline derivatives possess significant anticancer properties. For instance, studies on similar compounds have demonstrated:

- Cytotoxicity against Cancer Cell Lines : Compounds structurally related to our target compound have shown cytotoxic effects on various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from nanomolar to micromolar concentrations .

- Inhibition of Tumor Growth : Compounds with similar structures have been found effective against tumor growth in vivo models, demonstrating their potential as therapeutic agents .

Case Studies

- Study on Quinazoline Derivatives :

- Molecular Modeling Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the C2 thioether, N3 aryl, and C7 carboxamide positions. Key comparisons include:

Key Findings :

4-(Trifluoromethyl)benzylthio (Compound 33) introduces strong electron-withdrawing effects, which may alter metabolic stability .

N3 Aryl Group Influence :

- The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the unsubstituted phenyl in Compound 8 or the 4-chlorobenzyl in . Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets .

C7 Carboxamide Variations :

- N,N-Diethyl carboxamide (target compound) increases lipophilicity (logP ~3.5 estimated) compared to methyl ester (Compound 8) or carboxylic acid (Compound 33), affecting membrane permeability .

Synthetic Accessibility :

- Yields for trifluoromethyl-substituted analogs (e.g., Compound 33, 95%) surpass those of chlorobenzyl derivatives (e.g., Compound 23, 71%), likely due to the reactivity of benzyl bromides .

Research Implications and Notes

- Structure-Activity Relationship (SAR) : The 3-chlorobenzylthio group may optimize steric interactions in enzyme active sites (e.g., soluble epoxide hydroxylase), while the 4-fluorophenyl group balances electronic effects .

- Synthetic Challenges : Diethyl carboxamide installation requires careful control of alkylation conditions to avoid over-substitution .

- Comparative Solubility : The target compound’s diethyl group reduces aqueous solubility compared to carboxylic acid derivatives (e.g., Compound 33), necessitating formulation adjustments for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.